molecular formula C5H10N2O3 B3326793 L-Glutamine-13C5,15N2 CAS No. 285978-14-5

L-Glutamine-13C5,15N2

Cat. No.: B3326793
CAS No.: 285978-14-5
M. Wt: 153.09 g/mol
InChI Key: ZDXPYRJPNDTMRX-YIDSDQPMSA-N
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Description

L-Glutamine-13C5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes in the human body. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for research purposes, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Biochemical Analysis

Biochemical Properties

L-Glutamine-13C5,15N2 interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the synthesis of proteins, serving as a substrate for the production of other amino acids and as a source of energy for cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily, making it suitable for long-term studies on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While it is generally well-tolerated, high doses may have adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine-13C5,15N2 is synthesized through the incorporation of stable isotopes into the L-Glutamine molecule. The synthesis involves the use of isotopically labeled precursors, such as carbon-13 and nitrogen-15 labeled compounds. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-13C5,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Glutamine-13C5,15N2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine-13C5,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with a single isotope. It allows for comprehensive tracing of both carbon and nitrogen atoms in biochemical pathways, making it a valuable tool for advanced research applications .

Properties

IUPAC Name

(2S)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-YIDSDQPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[15NH2])[13C@@H]([13C](=O)O)[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289236
Record name L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-14-5
Record name L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285978-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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